molecular formula C17H18BrNO B244771 N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

Cat. No. B244771
M. Wt: 332.2 g/mol
InChI Key: FAFFVEQGLWSZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that belongs to the class of amide derivatives. It is commonly referred to as BDMC, and its molecular formula is C17H18BrNO. BDMC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. BDMC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. By inhibiting HDACs, BDMC can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. BDMC has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, BDMC has been reported to modulate the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

BDMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BDMC has also been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. However, BDMC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, BDMC has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for BDMC research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. BDMC has been found to enhance the efficacy of certain chemotherapy drugs, indicating its potential as a complementary therapeutic agent. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of BDMC and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its anti-proliferative and pro-apoptotic effects make it a potential therapeutic agent for cancer treatment. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of BDMC involves the reaction of 4-bromo-2,6-dimethylbenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BDMC.

Scientific Research Applications

BDMC has shown promising results in various scientific research studies, particularly in the field of cancer research. It has been reported to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. BDMC has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BDMC has been reported to inhibit the growth of tumors in animal models, indicating its potential as a therapeutic agent for cancer treatment.

properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-10-5-11(2)7-14(6-10)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20)

InChI Key

FAFFVEQGLWSZRI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.